molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]-heptane CAS No. 187-26-8

Tricyclo[4.1.0.02,4]-heptane

Cat. No. B094239
CAS RN: 187-26-8
M. Wt: 94.15 g/mol
InChI Key: XIIJQOYMVIJNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[4.1.0.02,4]-heptane is a bicyclic compound that has gained significant attention in the scientific community due to its unique structural characteristics and potential applications in various fields. The compound is also known as TCH and is composed of three fused rings that form a heptane-like structure.

Mechanism Of Action

The mechanism of action of TCH is not fully understood, but it is believed to act as a modulator of various biological processes. TCH has been shown to interact with various proteins and enzymes in the body, which can lead to changes in their activity and function.

Biochemical And Physiological Effects

TCH has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TCH can inhibit the growth of cancer cells and induce apoptosis. TCH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TCH in lab experiments is its unique structural characteristics, which can lead to the synthesis of novel compounds with unique properties. However, the synthesis of TCH is a complex process that requires specialized equipment and expertise. Additionally, TCH is a relatively new compound, and its full range of applications and limitations are not yet fully understood.

Future Directions

There are several future directions for the study of TCH. One potential area of research is the development of novel materials using TCH as a building block. Another potential area of research is the synthesis of TCH derivatives with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of TCH and its potential applications in various fields.

Synthesis Methods

The synthesis of TCH is a complex process that involves several steps. One of the most common methods used for the synthesis of TCH is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The reaction is carried out under high pressure and high temperature conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

TCH has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, TCH has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, TCH has been used as a starting material for the synthesis of various organic compounds.

properties

CAS RN

187-26-8

Product Name

Tricyclo[4.1.0.02,4]-heptane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

tricyclo[4.1.0.02,4]heptane

InChI

InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2

InChI Key

XIIJQOYMVIJNEP-UHFFFAOYSA-N

SMILES

C1C2CC2C3C1C3

Canonical SMILES

C1C2CC2C3C1C3

Other CAS RN

16782-44-8

synonyms

Tricyclo[4.1.0.02,4]heptane

Origin of Product

United States

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